5,5'-DimethylBAPTAtetrapotassiumsalt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5’-Dimethyl BAPTA tetrapotassium salt is a derivative of BAPTA, a well-known calcium chelator. This compound is commonly used to form calcium buffers with well-defined calcium concentrations. It is particularly useful in controlling cytosolic calcium concentration, which is crucial for studying the roles of calcium in various cellular processes .

Wissenschaftliche Forschungsanwendungen

5,5’-Dimethyl BAPTA tetrapotassium salt has a wide range of applications in scientific research:

Wirkmechanismus

Safety and Hazards

The compound is potentially harmful and should be handled with care . Prolonged or repeated exposure should be avoided. It should not come in contact with eyes, skin, or clothing. If contact occurs, the affected areas should be washed with plenty of water for 15 minutes and medical advice should be sought .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dimethyl BAPTA tetrapotassium salt involves the reaction of BAPTA with methylating agents under controlled conditions. The process typically includes the use of potassium hydroxide to form the tetrapotassium salt. The reaction conditions must be carefully monitored to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of 5,5’-Dimethyl BAPTA tetrapotassium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The product is then purified through crystallization and filtration techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-Dimethyl BAPTA tetrapotassium salt primarily undergoes chelation reactions with calcium ions. It can also participate in substitution reactions where the potassium ions are replaced by other cations .

Common Reagents and Conditions

The common reagents used in reactions involving 5,5’-Dimethyl BAPTA tetrapotassium salt include calcium chloride, magnesium chloride, and other metal salts. The reactions are typically carried out in aqueous solutions at controlled pH levels to ensure optimal chelation .

Major Products Formed

The major products formed from these reactions are calcium-bound complexes of 5,5’-Dimethyl BAPTA. These complexes are used to study calcium signaling pathways and other related processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

BAPTA: The parent compound, which has a similar chelation mechanism but lacks the methyl groups.

5,5’-Dibromo BAPTA: A derivative with bromine atoms, offering different binding affinities and selectivity.

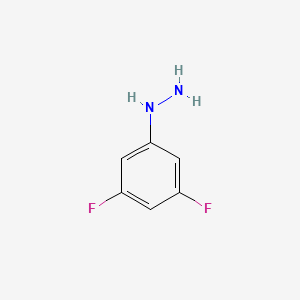

5,5’-Difluoro BAPTA: Another derivative with fluorine atoms, providing unique properties for specific applications.

Uniqueness

5,5’-Dimethyl BAPTA tetrapotassium salt is unique due to its enhanced selectivity for calcium ions and its relative insensitivity to changes in intracellular pH. These properties make it particularly useful for precise control of calcium concentrations in various experimental settings .

Eigenschaften

IUPAC Name |

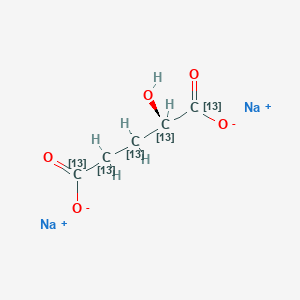

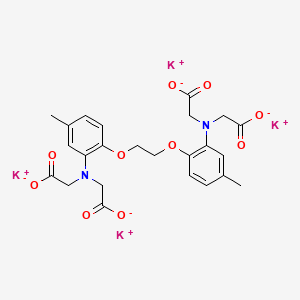

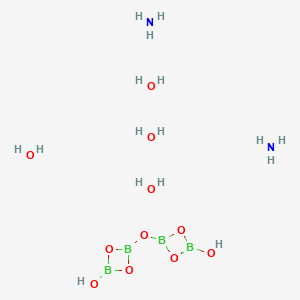

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-5-methylanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O10.4K/c1-15-3-5-19(17(9-15)25(11-21(27)28)12-22(29)30)35-7-8-36-20-6-4-16(2)10-18(20)26(13-23(31)32)14-24(33)34;;;;/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDHIWCRQHXYRV-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24K4N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)

![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)